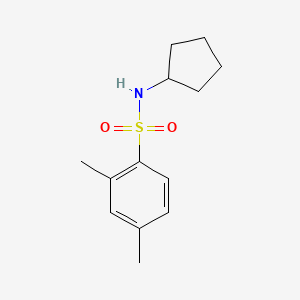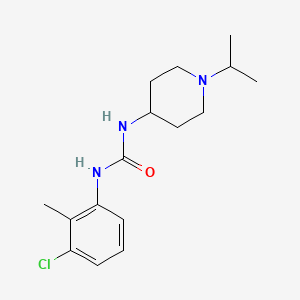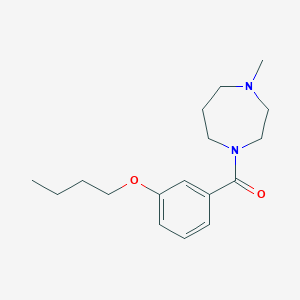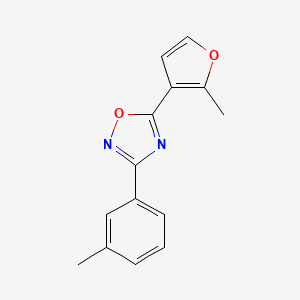![molecular formula C20H23NO6 B5266346 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5266346.png)
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely found in plants, fungi, and bacteria. This particular compound features a coumarin core with additional functional groups that enhance its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may utilize one-pot synthesis methods to streamline the process and reduce costs. Techniques such as the Knoevenagel condensation, Baylis-Hillman reaction, and Michael addition are often employed to achieve high yields and purity . The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings.
化学反応の分析
Types of Reactions
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-carboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohol derivatives.
科学的研究の応用
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
類似化合物との比較
Similar Compounds
7-hydroxycoumarin: A simpler coumarin derivative with similar biological activities.
4-hydroxy-2H-chromen-2-one: Another coumarin derivative with anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarins.
Uniqueness
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid is unique due to its specific functional groups that enhance its biological activity and specificity. The presence of the piperidine and carboxylic acid groups allows for more diverse interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
1-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-11-14-3-5-16(22)12(2)18(14)27-20(26)15(11)4-6-17(23)21-9-7-13(8-10-21)19(24)25/h3,5,13,22H,4,6-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEJLBIIFWLGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5266273.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266280.png)
![N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B5266294.png)


![3-chloro-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5266312.png)
![3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5266314.png)

![6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5266343.png)
![N-[2-(2-pyridinylthio)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5266352.png)

![N-(2-methoxy-5-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B5266376.png)
![N,N-dimethyl-2-phenyl-7-(2,2,3-trimethylbut-3-enoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5266381.png)
